molecular formula C23H28N2O2S2 B11461423 5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11461423
M. Wt: 428.6 g/mol
InChI Key: TYTWZJWNOZULHL-UHFFFAOYSA-N
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Description

5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture, featuring multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the butylsulfanyl, methylphenyl, propan-2-yl, oxa, and thia groups. Key steps may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Functional Group Introduction: Sequential addition of functional groups using reagents such as butylthiol, methylphenyl derivatives, and propan-2-yl halides.

    Oxidation and Reduction: Fine-tuning the oxidation states of sulfur and oxygen atoms to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:

    Batch Processing: Initial synthesis in controlled batch reactors to ensure purity and yield.

    Continuous Flow Chemistry: Implementation of continuous flow techniques to enhance efficiency and reduce reaction times.

    Purification: Use of chromatographic methods and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at aromatic positions using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Materials Science: Exploration as a building block for advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of complex molecules and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulation of signaling pathways, potentially affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Unique due to its specific functional groups and tricyclic structure.

    Analogous Compounds: Compounds with similar tricyclic cores but different substituents, such as 5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N2O2S2/c1-5-6-10-28-23-24-21-20(17-12-18(14(2)3)27-13-19(17)29-21)22(26)25(23)16-9-7-8-15(4)11-16/h7-9,11,14,18H,5-6,10,12-13H2,1-4H3

InChI Key

TYTWZJWNOZULHL-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC(=C4)C

Origin of Product

United States

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